molecular formula C10H12O2 B1456831 5-Methylchroman-4-ol CAS No. 197908-31-9

5-Methylchroman-4-ol

Cat. No. B1456831
M. Wt: 164.2 g/mol
InChI Key: KYCJPMMFWPHVRX-UHFFFAOYSA-N
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Description

5-Methylchroman-4-ol is a chemical compound with the molecular formula C10H12O2 . It belongs to the class of compounds known as chromanones, which are heterobicyclic compounds that act as a major building block in a large class of medicinal compounds .


Molecular Structure Analysis

The molecular structure of 5-Methylchroman-4-ol is characterized by the fusion of a benzene nucleus (ring A) with dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone .

Scientific Research Applications

Directed Lithiation

Directed lithiation of chroman-4-ols like 5-Methylchroman-4-ol primarily occurs at C-5 under kinetic control, leading to the synthesis of 5-substituted 2H-chromenes and chroman-4-ones. This process provides pathways for producing novel pyrano[4,3,2-de]phthalazines and pyrano[2,3,4-de][1]benzopyran systems, important in organic chemistry (Bethune et al., 1994).

Cytological Effects of Demethylating Agents

5-Azacytidine, a demethylating agent, affects the methylation status of heterochromatic regions in human chromosomes. This process is key in understanding the epigenetic control mechanisms in cells, which is relevant for drugs similar in structure to 5-Methylchroman-4-ol (Capoa et al., 1996).

Antimalarial Activity of Chroman Derivatives

Chroman derivatives, closely related to 5-Methylchroman-4-ol, have been synthesized and shown to exhibit significant antimalarial activity. This research is crucial for developing new antimalarial drugs and understanding the structure-activity relationships of these compounds (Werbel et al., 1986).

Spectroscopic Characterization in Medicinal Chemistry

Spectroscopic studies of compounds structurally similar to 5-Methylchroman-4-ol, such as 8-hydroxyquinolines, provide insights into their potential as antimicrobial agents. This research is significant for developing new drugs and understanding the interactions of these compounds with biological systems (Patel & Patel, 2017).

Role in Epigenetic Control

5-Methylchroman-4-ol derivatives have implications in epigenetic control, as evidenced by the presence of similar structures in brain DNA, suggesting a role in the epigenetic regulation of neuronal function (Kriaucionis & Heintz, 2009).

DNA Methylation and Demethylation

Studies on DNA methylation and demethylation, where compounds structurally related to 5-Methylchroman-4-ol play a role, help understand cellular development and differentiation processes. This research is vital for unraveling the complexities of gene expression regulation (Ma et al., 2016).

Cancer Therapy and DNA Methylation

Research into DNA methyltransferase inhibitors, which include molecules structurally related to 5-Methylchroman-4-ol, contributes to the development of cancer therapies. These inhibitors help restore suppressor gene expression and exert antitumor effects (Goffin & Eisenhauer, 2002).

Role in Flavan-3-ol Metabolism

The metabolism of flavan-3-ols, related to 5-Methylchroman-4-ol, has been studied in humans, providing insights into their beneficial health effects and guiding dietary recommendations (Wiese et al., 2015).

Future Directions

The future directions in the study of 5-Methylchroman-4-ol could involve developing more effective and cost-effective methods for its synthesis . Additionally, further studies could explore its potential biological activities and applications in medicinal chemistry .

properties

IUPAC Name

5-methyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCJPMMFWPHVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726393
Record name 5-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylchroman-4-ol

CAS RN

197908-31-9
Record name 5-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Betancourt, P Phansavath… - The Journal of …, 2021 - ACS Publications
Enantioenriched cis-3-fluoro-chroman-4-ol derivatives were conveniently prepared by the ruthenium-catalyzed asymmetric transfer hydrogenation of a new family of 3-fluoro-…
Number of citations: 10 pubs.acs.org

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